

Cdk8-IN-4 solubility and preparation for cell culture experiments

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Compound of Interest

Compound Name: **Cdk8-IN-4**

Cat. No.: **B606575**

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Application Notes and Protocols for Cdk8-IN-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the Mediator complex.^{[1][2]} It plays a crucial role in modulating the activity of RNA Polymerase II and various transcription factors, including those involved in major signaling pathways such as Wnt/β-catenin, TGF-β, and STAT.^{[1][3][4][5][6]} Dysregulation of CDK8 activity has been implicated in the progression of several cancers, making it a promising therapeutic target.^{[2][3][5]} **Cdk8-IN-4** is a potent and selective small molecule inhibitor of CDK8, with a reported IC₅₀ of 0.2 nM, making it a valuable tool for investigating the biological functions of CDK8 in cell-based assays.^[7]

Physicochemical and Solubility Data

Proper dissolution of **Cdk8-IN-4** is critical for accurate and reproducible experimental results. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. It is essential to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.^[7]

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₈ N ₄ O	[7]
Molecular Weight	330.38 g/mol	[7]
IC50 (CDK8)	0.2 nM	[7]
Appearance	White to light yellow solid	[7]
Solubility (DMSO)	100 mg/mL (302.68 mM)	[7]
Solubility (Water)	Insoluble	[8]
Solubility (Ethanol)	Insoluble	[8]

Protocols

Preparation of Cdk8-IN-4 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.

Materials:

- **Cdk8-IN-4** powder (MW: 330.38 g/mol)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh out 1 mg of **Cdk8-IN-4** powder and place it into a sterile microcentrifuge tube.

- Solvent Addition: Add 302.7 μ L of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
 - Calculation: $(1 \text{ mg} / 330.38 \text{ g/mol}) / 0.010 \text{ mol/L} = 0.0003027 \text{ L} = 302.7 \mu\text{L}$
- Dissolution: Vortex the solution thoroughly for several minutes to ensure the compound is fully dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.^[7] Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.^[7]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[7] Ensure tubes are sealed tightly to protect from moisture and light.

General Protocol for Cell Treatment with Cdk8-IN-4

This protocol provides a general workflow for treating adherent cells in culture with **Cdk8-IN-4**. The final working concentration and incubation time should be optimized for each specific cell line and experimental endpoint.

Materials:

- Cultured cells in multi-well plates
- Complete cell culture medium
- 10 mM **Cdk8-IN-4** stock solution (prepared as above)
- Sterile phosphate-buffered saline (PBS)
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

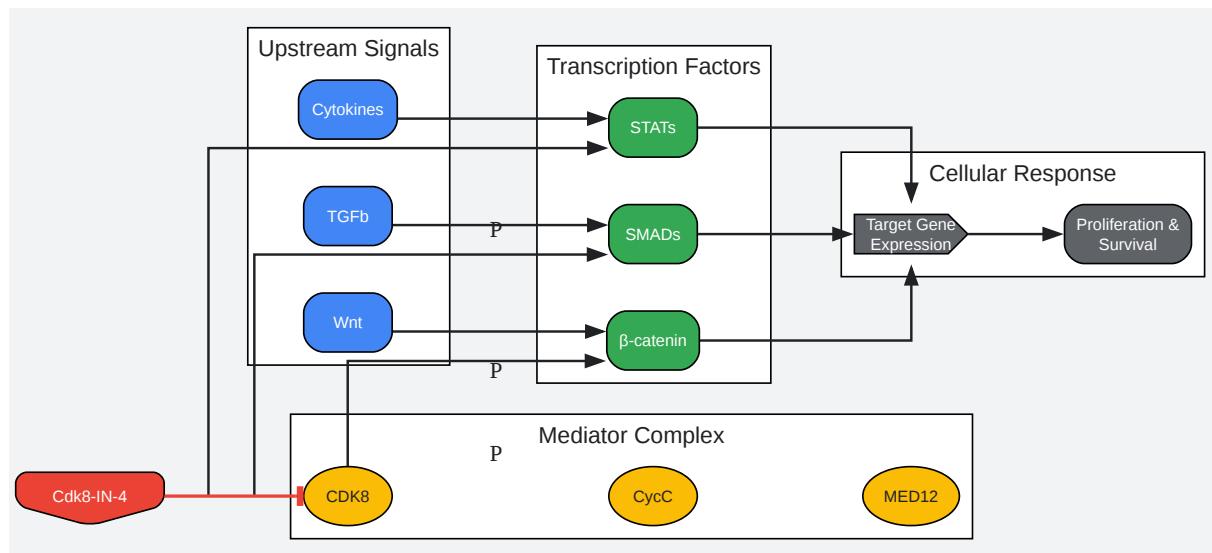
- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluence) at the time of treatment. Allow cells to adhere and recover overnight.
- Preparation of Working Solution:
 - On the day of the experiment, thaw an aliquot of the 10 mM **Cdk8-IN-4** stock solution at room temperature.
 - Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
 - Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced toxicity.[9][10]
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of **Cdk8-IN-4**.
- Cell Treatment:
 - Carefully remove the old medium from the cell culture plates.
 - Add the medium containing the desired concentrations of **Cdk8-IN-4** (or vehicle control) to the respective wells.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, harvest the cells for downstream analysis. This may include:
 - Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®)
 - Western Blotting: To analyze changes in protein expression or phosphorylation status of CDK8 targets (e.g., STAT1, SMADs).[1][11]

- Quantitative PCR (qPCR): To measure changes in the expression of CDK8-regulated genes.[9]
- Flow Cytometry: To assess cell cycle distribution or apoptosis.

Visualizations

CDK8 Signaling Pathway and Inhibition

Cyclin-dependent kinase 8 (CDK8), as part of the Mediator complex, acts as a molecular switch in transcription.[1][2] It phosphorylates various transcription factors, such as STATs, SMADs, and NOTCH, thereby regulating their activity and influencing key oncogenic pathways like Wnt/β-catenin and TGF-β.[1][4][5] The inhibitor **Cdk8-IN-4** blocks the kinase activity of CDK8, preventing the phosphorylation of its downstream targets and altering gene expression programs involved in cell proliferation and survival.

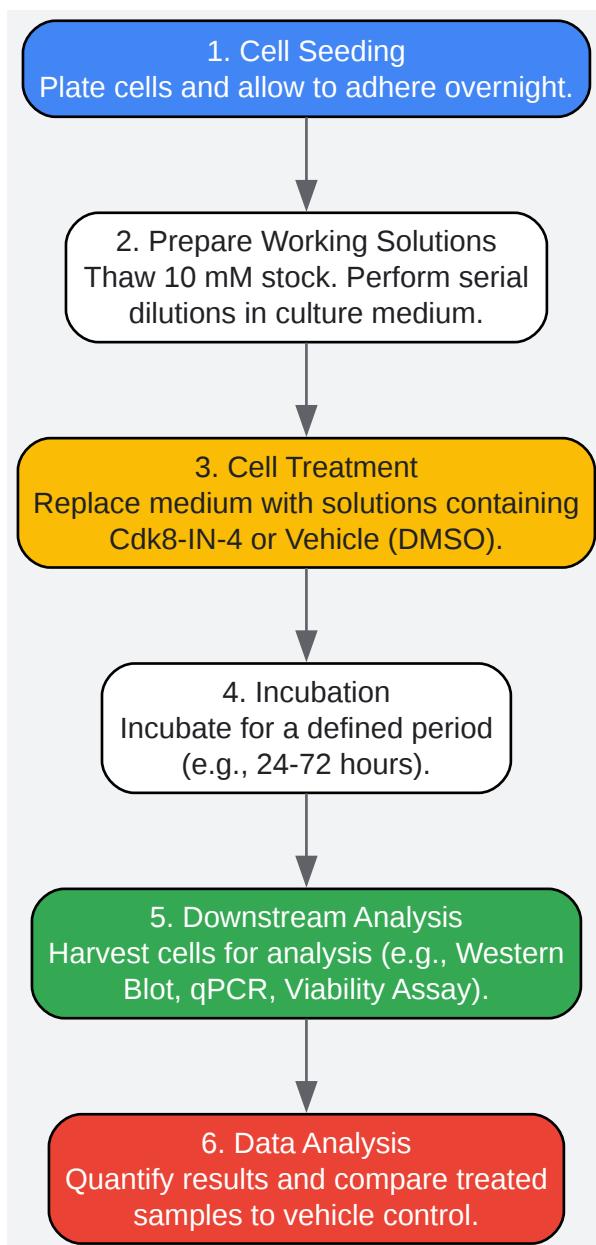


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Caption: **Cdk8-IN-4** inhibits CDK8 kinase activity, blocking phosphorylation of key transcription factors.

Experimental Workflow

The following diagram outlines a typical workflow for conducting a cell-based assay using **Cdk8-IN-4**. The process begins with seeding the cells and culminates in the analysis of experimental data to determine the inhibitor's effect.



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